Cas no 98556-67-3 (5,7-Dinitrobenzofuran-3(2h)-one)

5,7-Dinitrobenzofuran-3(2h)-one 化学的及び物理的性質
名前と識別子
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- 5,7-Dinitrobenzofuran-3(2H)-one
- 5,7-Dinitrobenzofuran-3(2h)-one
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- MDL: MFCD22415701
- インチ: 1S/C8H4N2O6/c11-7-3-16-8-5(7)1-4(9(12)13)2-6(8)10(14)15/h1-2H,3H2
- InChIKey: MPPJNPIHMKGRCX-UHFFFAOYSA-N
- SMILES: O1C2=C([N+]([O-])=O)C=C([N+]([O-])=O)C=C2C(=O)C1
5,7-Dinitrobenzofuran-3(2h)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528476-1g |
5,7-Dinitrobenzofuran-3(2H)-one |
98556-67-3 | 98% | 1g |
¥16200.00 | 2024-04-23 | |
eNovation Chemicals LLC | Y1051982-1g |
5,7-Dinitrobenzofuran-3(2H)-one |
98556-67-3 | 95% | 1g |
$1650 | 2025-02-25 | |
eNovation Chemicals LLC | Y1051982-1g |
5,7-Dinitrobenzofuran-3(2H)-one |
98556-67-3 | 95% | 1g |
$1650 | 2024-07-20 | |
eNovation Chemicals LLC | Y1051982-1g |
5,7-Dinitrobenzofuran-3(2H)-one |
98556-67-3 | 95% | 1g |
$1650 | 2025-02-19 |
5,7-Dinitrobenzofuran-3(2h)-one 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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6. Caper tea
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7. Back matter
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
5,7-Dinitrobenzofuran-3(2h)-oneに関する追加情報
5,7-Dinitrobenzofuran-3(2H)-one: A Comprehensive Overview
The compound 5,7-Dinitrobenzofuran-3(2H)-one (CAS No. 98556-67-3) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of benzofurans, which are aromatic heterocyclic compounds with a fused benzene and furan ring system. The presence of two nitro groups at the 5 and 7 positions of the benzofuran ring imparts unique electronic and structural properties to this molecule.
Recent studies have highlighted the potential of 5,7-Dinitrobenzofuran-3(2H)-one in various applications, particularly in the development of advanced materials and pharmaceuticals. The nitro groups are known to act as strong electron-withdrawing groups, which significantly influence the electronic properties of the molecule. This makes it a promising candidate for use in organic electronics, where tailored electronic properties are essential for device performance.
One of the most intriguing aspects of 5,7-Dinitrobenzofuran-3(2H)-one is its ability to undergo various chemical transformations under specific reaction conditions. Researchers have explored its reactivity in nucleophilic aromatic substitution reactions, which are critical for synthesizing more complex molecules with tailored functionalities. The presence of electron-withdrawing groups like nitro groups facilitates such reactions by activating specific positions on the aromatic ring for nucleophilic attack.
In addition to its chemical reactivity, 5,7-Dinitrobenzofuran-3(2H)-one has shown potential in biological applications. Preliminary studies suggest that this compound may exhibit bioactivity against certain enzymes or cellular pathways, making it a candidate for further investigation in drug discovery programs. However, extensive toxicological and pharmacokinetic studies are required to fully assess its suitability as a therapeutic agent.
The synthesis of 5,7-Dinitrobenzofuran-3(2H)-one involves a multi-step process that typically begins with the preparation of the benzofuran skeleton. Various synthetic routes have been reported in the literature, including oxidation reactions and cyclization processes. The introduction of nitro groups at specific positions requires precise control over reaction conditions to ensure high yields and product purity.
From an environmental perspective, understanding the fate and behavior of 5,7-Dinitrobenzofuran-3(2H)-one in natural systems is crucial for assessing its potential impact on ecosystems. Studies on its degradation pathways under different environmental conditions have provided valuable insights into its persistence and bioaccumulation potential. These findings are essential for developing strategies to minimize environmental risks associated with its use.
In conclusion, 5,7-Dinitrobenzofuran-3(2H)-one (CAS No. 98556-67-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties and reactivity make it an interesting subject for further research and development. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical applications.
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